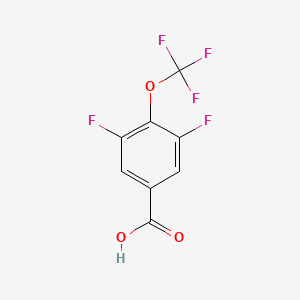
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H3F5O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The trifluoromethoxy group can be introduced using trifluoromethyl ethers or trifluoromethylation reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, trifluoromethylation, and subsequent carboxylation reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.
Trifluoromethylation Reagents: Trifluoromethyl ethers, trifluoromethyl iodide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed:
Substituted Benzoic Acids: Products with various substituents on the benzene ring.
Alcohols and Esters: Reduction products of the carboxylic acid group.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated aromatic compounds, which are valuable in medicinal chemistry and material science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
3,5-Difluorobenzoic Acid: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its applications and reactivity.
3-(Trifluoromethoxy)benzoic Acid: Similar structure but lacks the additional fluorine atoms at positions 3 and 5.
Uniqueness: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid is unique due to the combination of fluorine atoms and a trifluoromethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and material science .
Properties
Molecular Formula |
C8H3F5O3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
3,5-difluoro-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H3F5O3/c9-4-1-3(7(14)15)2-5(10)6(4)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
HFEYMZZPTKZDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
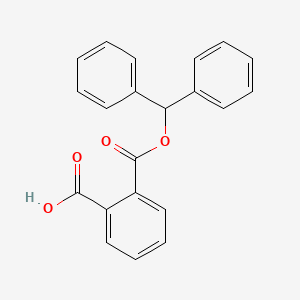
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
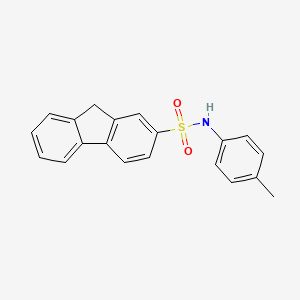
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
![2,6-Diamino-5-[(4-nitrophenyl)hydrazinylidene]pyrimidin-4-one](/img/structure/B14003086.png)

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)
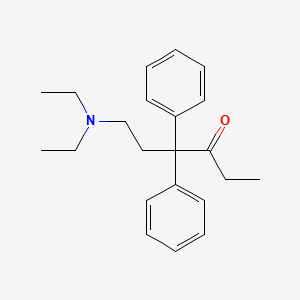
![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)

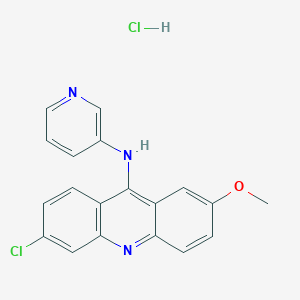
![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)

